![molecular formula C13H15ClN4O3S B2725979 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole CAS No. 1436193-43-9](/img/structure/B2725979.png)
3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
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Description
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11ClN2O3S/c10-9-2-1-8 (7-11-9)16 (13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. The compound contains a pyridine ring, a piperazine ring, and an oxazole ring, along with sulfonyl and methyl groups .
Scientific Research Applications
Organic Synthesis and Green Chemistry
The compound is utilized in organic synthesis, particularly in the development of prazoles used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. A notable study discusses the modified synthesis of a related compound, highlighting the importance of green chemistry principles, such as reducing waste and improving atom economy in pharmaceutical synthesis processes. This research emphasizes the compound's role in generating intermediates with less environmental impact (Rohidas Gilbile et al., 2017).
Antimicrobial and Antibacterial Applications
Another dimension of research focuses on the antimicrobial and antibacterial properties of related heterocyclic compounds. For instance, triazole derivatives have shown effectiveness against various microbial strains, suggesting potential uses of similar compounds in developing new antimicrobial agents (R. El-Sayed, 2006). Moreover, studies on novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, underscoring the potential of such structures in medicinal chemistry (M. E. Azab et al., 2013).
Catalysis and Synthetic Methodologies
Research into gold(I)-catalyzed oxidative annulation has revealed methods for reversing regioselectivity in synthesizing aminooxazoles, highlighting the versatility of related compounds in facilitating the development of novel synthetic routes. These methodologies enable the generation of oxazoles with diverse functional groups, showcasing the adaptability of such compounds in organic synthesis (Dmitry P. Zimin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Studies on isatin 1,2,3-triazoles as inhibitors against caspase-3 present another application area. These compounds have shown potent inhibitory activity, suggesting potential therapeutic applications in treating diseases where caspase-3 plays a crucial role (Yang Jiang et al., 2011).
properties
IUPAC Name |
3-[[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c14-13-2-1-12(9-15-13)22(19,20)18-6-4-17(5-7-18)10-11-3-8-21-16-11/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAXYWBOOFPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole |
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